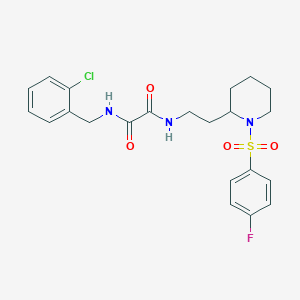

N1-(2-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

描述

N1-(2-Chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1-position and a 4-fluorophenyl sulfonyl-substituted piperidine moiety at the N2-position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is known for its versatility in medicinal chemistry and flavoring applications, with structural modifications influencing bioavailability, receptor binding, and metabolic stability .

属性

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClFN3O4S/c23-20-7-2-1-5-16(20)15-26-22(29)21(28)25-13-12-18-6-3-4-14-27(18)32(30,31)19-10-8-17(24)9-11-19/h1-2,5,7-11,18H,3-4,6,12-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXNYFWMCWPOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H20ClFNO3S

- Molecular Weight : 392.3 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group is known to engage with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme or receptor activity, leading to various pharmacological effects.

Biological Activity

Recent studies have indicated that this compound exhibits:

- Inhibition of Plasma Kallikrein : This compound has been identified as a potent inhibitor of plasma kallikrein, an enzyme involved in the coagulation cascade and inflammation. Inhibition of this enzyme can have therapeutic implications for conditions such as thrombosis and edema .

- Antihypertensive Effects : In isolated rat heart models, derivatives of sulfonamides similar to this compound have shown to decrease perfusion pressure and coronary resistance, suggesting potential antihypertensive properties .

Table 1: Summary of Biological Activities

Case Studies

-

Study on Plasma Kallikrein Inhibition :

- A series of experiments demonstrated that this compound effectively inhibited plasma kallikrein in vitro, suggesting its potential use in treating thrombotic disorders.

-

Cardiovascular Impact Study :

- An isolated rat heart model was utilized to evaluate the effects of this compound on cardiac function. Results indicated a significant reduction in coronary resistance, supporting its potential as an antihypertensive agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety profile. Theoretical models suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics .

相似化合物的比较

Comparison with Structurally Similar Oxalamide Compounds

The oxalamide class exhibits significant structural diversity, with substituents dictating functional properties. Below is a comparative analysis of N1-(2-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide and analogous compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Findings from Comparative Analysis

Sulfonylated Piperidine: The 4-fluorophenyl sulfonyl group distinguishes it from S336’s pyridin-2-yl-ethyl moiety. Sulfonyl groups are known to improve binding affinity in enzyme inhibitors (e.g., CYP3A4 inhibition in S5456) but may introduce metabolic liabilities .

Toxicological and Regulatory Profiles: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with a safety margin exceeding 33 million for flavoring applications . The target compound’s halogen and sulfonyl groups could necessitate additional toxicity studies to assess bioaccumulation or CYP interactions.

Unlike W-15/W-18 sulfonamides (opioid analogs), the target compound’s sulfonyl group is part of a piperidine ring, reducing structural overlap with controlled substances .

Critical Analysis of Structural and Functional Divergences

- Halogen vs. Methoxy Groups : The 2-chlorobenzyl group may confer greater electrophilicity than S336’s 2,4-dimethoxybenzyl, increasing reactivity with nucleophilic targets (e.g., cysteine residues in enzymes) .

- Piperidine vs. Pyridine : The piperidine ring in the target compound may adopt a chair conformation, optimizing interactions with hydrophobic enzyme pockets, whereas S336’s pyridine ring enables π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。